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molecular formula C10H11BrO2 B123152 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 4360-68-3

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No. B123152
M. Wt: 243.1 g/mol
InChI Key: GFOGBVQXIQGBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06416861B1

Procedure details

A mixture of 4-bromoacetophenone (1 Scheme 19, 20.0 g, 0.1 mol) and ethylene glycol (12.5 g, 0.2 mol) and p-toluenesulfonic acid (200 mg) in benzene (400 mL) was refluxed in a Dean Stark apparatus for 6 h. The reaction mixture was cooled to room temperature, and the solution was extracted with H2O/ethyl acetate. The organic layer was washed with brine, dried (Na2SO4), and concentrated to give a colorless oil (23 g, 96%); 1H NMR (300 MHz, CDCl3) δ 1.63 (s, 3 H), 3.76 (m, 2 H), 4.04 (m, 2 H), 7.37 (d, J=8.40 Hz, 2 H), 7.47 (d, J=8.40 Hz, 2 H); 13C NMR (75 MHz, CDCl3) 27.6, 64.5 (2C), 108.4, 121.9, 127.2 (2C), 131.4 (2C), 142.5
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=[O:3].[CH2:11](O)[CH2:12][OH:13]>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2([CH3:1])[O:13][CH2:12][CH2:11][O:3]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
200 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed in a Dean Stark apparatus for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with H2O/ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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